- Aromatic hydrocarbons. XXIV. Hexacene, a green simple hydrocarbon, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1939, 72, 1817-21
Cas no 92-24-0 (Naphthacene (>80%))
Naphthacene (>80%) structure
Product Name:Naphthacene (>80%)
CAS No:92-24-0
MF:C18H12
MW:228.287884712219
MDL:MFCD00003702
CID:34634
PubChem ID:253659969
Update Time:2024-10-26
Naphthacene (>80%) Chemical and Physical Properties
Names and Identifiers
-
- Naphthacene
- Naphthacene (purified by sublimation)
- 2,3-Benzanthracene
- Benz[b]anthracene
- Naphthacene Solution
- Tetracene
- 2,3-Benzanthracene (purified by sublimation)
- Tetracene (purified by sublimation)
- Rubene
- Benz(b)anthracene
- 2,3-Benzanthrene
- Chrysogen
- Tetracene (hydrocarbon)
- QYJ5Z6712R
- IFLREYGFSNHWGE-UHFFFAOYSA-N
- naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene
- Tetracen
- Methacene
- Benzo[b]anthracene
- Benz[b]anthracene, 98%
- MLS000028646
- Benz[b]anthracene,
- Naphthacene (>80%)
-
- MDL: MFCD00003702
- Inchi: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
- InChI Key: IFLREYGFSNHWGE-UHFFFAOYSA-N
- SMILES: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1
Computed Properties
- Exact Mass: 228.09400
- Monoisotopic Mass: 228.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.9
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Orange red foliar crystals with slight green fluorescence under sunlight
- Density: 1.35
- Melting Point: >300 °C (lit.)
- Boiling Point: 305.1°C (rough estimate)
- Flash Point: 209.1ºC
- Refractive Index: 1.5500 (estimate)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 5.14620
- Merck: 6369
- Sensitiveness: Sensitive to air; Sensitive to light
- Solubility: Insoluble in most solvents, soluble in xylene \ concentrated sulfuric acid, insoluble in benzene
Naphthacene (>80%) Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H351
- Warning Statement: P201-P202-P280-P308+P313-P405-P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: R50/53
- Safety Instruction: S45; S36/37
- RTECS:QI7605000
-
Hazardous Material Identification:
- Risk Phrases:R50/53
Naphthacene (>80%) Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Naphthacene (>80%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B2403-100MG |
Naphthacene (>80%) |
92-24-0 | 100mg |
¥1005.5 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B2403-500MG |
Naphthacene (>80%) |
92-24-0 | 500mg |
¥1725.93 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B2403-1G |
Naphthacene (>80%) |
92-24-0 | 1g |
¥2541.49 | 2023-11-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 698415-1G |
Naphthacene (>80%) |
92-24-0 | 99.99% | 1g |
¥3863.05 | 2023-11-27 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0951-200MG |
Naphthacene (purified by sublimation) |
92-24-0 | >99.0%(HPLC) | 200mg |
¥810.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0001-100MG |
Naphthacene |
92-24-0 | >97.0%(HPLC) | 100mg |
¥445.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0001-1G |
Naphthacene |
92-24-0 | >97.0%(HPLC) | 1g |
¥2030.00 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01323-100mg |
Naphthacene |
92-24-0 | 98% | 100mg |
¥288.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01323-500mg |
Naphthacene |
92-24-0 | 500mg |
¥2268.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01323-1g |
Naphthacene |
92-24-0 | 98% | 1g |
¥1218.0 | 2024-07-19 |
Naphthacene (>80%) Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride
Reference
- Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet Fission, Journal of Organic Chemistry, 2017, 82(9), 4866-4874
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ; 96 h, 180 °C; 180 °C → rt
1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C
Reference
- Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and Acenes, Journal of the American Chemical Society, 2014, 136(16), 5920-5922
Production Method 4
Reaction Conditions
1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ; overnight, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
1.2 Solvents: Dichloromethane
1.3 1 h, rt
Reference
- Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent molecules, Tetrahedron Letters, 2013, 54(14), 1790-1793
Production Method 5
Reaction Conditions
1.1 Reagents: Gallium chloride
Reference
- Oxidation of arenes by molten gallium(III) chloride, Tetrahedron Letters, 1985, 26(23), 2727-30
Production Method 6
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
- Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthacene, Journal of Organic Chemistry, 1985, 50(16), 2934-9
Production Method 7
Reaction Conditions
Reference
- Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid toluene, Tetrahedron, 1993, 49(1), 285-90
Production Method 8
Reaction Conditions
Reference
- Electrochemical reactions of carbonyl compounds in the presence of ethanethiol, Nippon Kagaku Kaishi, 1990, (4), 391-5
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ; 1 min, 0 °C; 3 h, 0 °C → 40 °C
Reference
- Straightforward Synthesis of 2- and 2,8-Substituted Tetracenes, Chemistry - A European Journal, 2017, 23(32), 7819-7824
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Reference
- Electron Acceptors Based on Cyclopentannulated Tetracenes, Synlett, 2018, 29(19), 2572-2576
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran
1.2 Solvents: Benzene
1.2 Solvents: Benzene
Reference
- A reiterative approach to 2,3-disubstituted naphthalenes and anthracenes, Organic Letters, 2000, 2(1), 85-87
Production Method 15
Reaction Conditions
1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride , Cyclohexanol ; rt → 80 °C; 3 h, 100 °C
1.2 48 h, 150 °C
1.2 48 h, 150 °C
Reference
- Synthesis and Characterization of 5,5'-Bitetracene, Chemistry Letters, 2021, 50(4), 800-803
Production Method 16
Production Method 17
Reaction Conditions
1.1 112 - 115 °C
Reference
- Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom, Japan, , ,
Production Method 18
Production Method 19
Reaction Conditions
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Reference
- Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenes, Journal of Organic Chemistry, 1978, 43(12), 2473-7
Production Method 20
Reaction Conditions
Reference
- A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesis, Journal of Organic Chemistry, 1983, 48(14), 2364-6
Naphthacene (>80%) Raw materials
- Benzocyclobutene
- 5,12-Naphthacenediol, 5,12-dihydro-
- 4a,6a,10a,12a(5H,11H)-Naphthacenetetrol, 1,4,6,7,10,12-hexahydro-, (4aR,6aR,10aS,12aS)-rel-
- 5,12-Ethanonaphthacene-13,14-dione, 5,12-dihydro-
- Naphthacene,5,12-dihydro-
- Anthracene, 2,3-bis[2-(trimethylsilyl)ethynyl]-
- 1,4:7,10-Diepoxynaphthacene, 1,2,3,4,7,8,9,10-octahydro- (9CI)
- 1,4-Dihydro-1,4-epoxynaphthalene
- 2-Butenedial, 2,3-bis(phenylmethyl)-, (2E)-
- 5,12-Naphthacenediol
- 5,6,11,12-Tetrahydronaphthacene
Naphthacene (>80%) Preparation Products
Naphthacene (>80%) Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:92-24-0)Naphthacene (>80%)
Order Number:A854684
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:51
Price ($):176.0/606.0
Email:sales@amadischem.com
Naphthacene (>80%) Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-24-0)Naphthacene (>80%)
Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/606.0